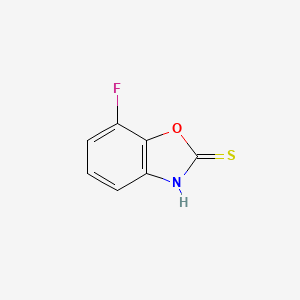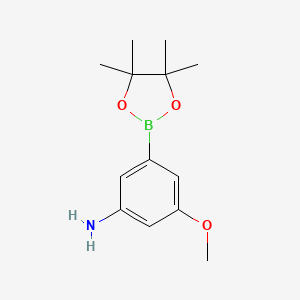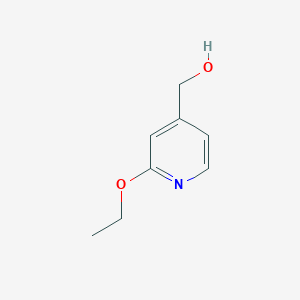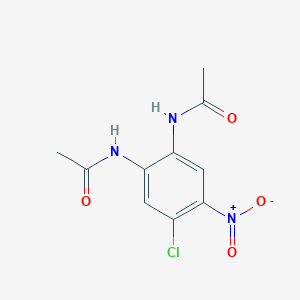![molecular formula C19H20N2O3 B3105540 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine CAS No. 153805-85-7](/img/structure/B3105540.png)
1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine typically involves the reaction of 1-benzyloxy-2-methyl-3-nitrobenzene with pyrrolidine under specific conditions . The reaction conditions often include the use of a base and a solvent, such as dimethylformamide (DMF), to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C) for reduction reactions . Solvents like ethanol and methanol are also commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative .
Scientific Research Applications
1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound can modulate the activity of these targets, leading to various biochemical effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine include:
- 1-[2-(5-Benzyloxy-2-methylphenyl)vinyl]pyrrolidine
- 1-[2-(5-Benzyloxy-2-chlorophenyl)vinyl]pyrrolidine
- 1-[2-(5-Benzyloxy-2-fluorophenyl)vinyl]pyrrolidine
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties . The presence of the nitro group and the benzyloxy group allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
1-[(E)-2-(2-nitro-5-phenylmethoxyphenyl)ethenyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-21(23)19-9-8-18(24-15-16-6-2-1-3-7-16)14-17(19)10-13-20-11-4-5-12-20/h1-3,6-10,13-14H,4-5,11-12,15H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEKYRBCSOMJOW-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=CC2=C(C=CC(=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)/C=C/C2=C(C=CC(=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B3105502.png)
![8-Azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3105511.png)



![6-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3105556.png)




